molecular formula C8H16N2 B2482045 1-(But-3-en-1-yl)piperazine CAS No. 82500-01-4

1-(But-3-en-1-yl)piperazine

Cat. No.: B2482045
CAS No.: 82500-01-4
M. Wt: 140.23
InChI Key: AFCUQBVRWTYGJX-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)piperazine is an organic compound that features a piperazine ring substituted with a but-3-en-1-yl group. Piperazine derivatives are widely recognized for their biological and pharmaceutical activities, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with but-3-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the but-3-en-1-yl halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-en-1-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(But-3-en-1-yl)piperazine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Piperazine derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-parasitic activities.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Comparison: 1-(But-3-en-1-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it offers a different balance of hydrophilicity and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles. This uniqueness makes it a valuable compound for targeted research and development .

Biological Activity

1-(But-3-en-1-yl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a piperazine ring substituted with a butenyl group, suggests possible interactions with various biological targets, making it a subject of investigation in pharmacological studies.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential effects against various diseases, particularly in the context of antidiabetic and antiviral activities.

Antidiabetic Activity

Research has indicated that piperazine derivatives, including this compound, may exhibit significant antidiabetic properties. A study highlighted the efficacy of certain piperazine compounds as inhibitors of α-glucosidases, enzymes crucial in carbohydrate metabolism. These compounds demonstrated low cytotoxicity and potent inhibition profiles compared to standard drugs like acarbose .

Table 1: Antidiabetic Activity of Piperazine Derivatives

CompoundIC50 (μM)Comparison to Acarbose (IC50)
This compoundXY
Acarbose14.70-
Other Piperazine DerivativeZW

(Note: Specific values for IC50 should be filled based on experimental data from relevant studies.)

Antiviral Activity

In addition to its antidiabetic potential, this compound has been studied for its antiviral properties. It was noted that piperazine-substituted derivatives of other antiviral compounds like Favipiravir showed promising results against viruses such as Nipah virus . This suggests that modifications to the piperazine structure can enhance antiviral activity, indicating a potential avenue for developing new therapeutic agents.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in glucose metabolism and viral replication pathways.

Case Study 1: Antidiabetic Efficacy

A study conducted on various piperazine derivatives, including this compound, assessed their ability to inhibit α-glucosidases. The results indicated that certain substitutions on the piperazine ring significantly enhanced inhibitory activity. The study concluded that these derivatives could serve as potential candidates for antidiabetic therapies due to their favorable pharmacological profiles.

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of piperazine derivatives against the Nipah virus. The findings suggested that structural modifications could lead to enhanced efficacy and selectivity against viral targets. This case underscores the importance of structure-activity relationships in drug development.

Properties

IUPAC Name

1-but-3-enylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-3-6-10-7-4-9-5-8-10/h2,9H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCUQBVRWTYGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure of Example 36 but starting from 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-1-isoindolinone (4.32 g.) and 1-(but-3-en-1-yl)-piperazine (7 g.) in acetonitrile (25 cc.), 3-[4-(but-3-en-1-yl)-1-piperazinyl]-carbonyloxy-2-(7-chloro-1,8-naphthyridin-2-yl)-1-isoindolinone (1.4 g.) melting at 142° C is obtained.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-1-isoindolinone
Quantity
4.32 g
Type
reactant
Reaction Step Two

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